Cas no 1509629-46-2 (5-(trifluoromethyl)furan-2-carboximidamide)

5-(trifluoromethyl)furan-2-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)furan-2-carboximidamide
- EN300-1976379
- 1509629-46-2
-
- インチ: 1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H3,10,11)
- InChIKey: MSRSFXBRGVLCTR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C(=N)N)O1)(F)F
計算された属性
- せいみつぶんしりょう: 178.03539727g/mol
- どういたいしつりょう: 178.03539727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 63Ų
5-(trifluoromethyl)furan-2-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976379-5.0g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 5g |
$4890.0 | 2023-05-31 | ||
Enamine | EN300-1976379-1.0g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 1g |
$1686.0 | 2023-05-31 | ||
Enamine | EN300-1976379-5g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1976379-0.5g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1976379-0.25g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1976379-1g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1976379-10g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1976379-0.1g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1976379-2.5g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1976379-10.0g |
5-(trifluoromethyl)furan-2-carboximidamide |
1509629-46-2 | 10g |
$7250.0 | 2023-05-31 |
5-(trifluoromethyl)furan-2-carboximidamide 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
5-(trifluoromethyl)furan-2-carboximidamideに関する追加情報
Comprehensive Overview of 5-(Trifluoromethyl)furan-2-carboximidamide (CAS No. 1509629-46-2)
In the realm of organic chemistry and pharmaceutical research, 5-(trifluoromethyl)furan-2-carboximidamide (CAS No. 1509629-46-2) has emerged as a compound of significant interest. This molecule, characterized by its trifluoromethyl group and furan ring, is widely studied for its potential applications in medicinal chemistry and agrochemical development. Researchers are particularly intrigued by its unique structural features, which contribute to its reactivity and binding properties.
The carboximidamide moiety in 5-(trifluoromethyl)furan-2-carboximidamide is a key functional group that enables diverse chemical transformations. This makes the compound a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role in the development of novel heterocyclic compounds, which are often explored for their biological activities. The presence of the trifluoromethyl group further enhances the compound's lipophilicity and metabolic stability, traits highly sought after in drug design.
One of the trending topics in chemical research is the exploration of fluorinated compounds, and 5-(trifluoromethyl)furan-2-carboximidamide fits perfectly into this category. Fluorination is a common strategy to improve the pharmacokinetic properties of drug candidates, and this compound's trifluoromethyl substitution aligns with current industry trends. Researchers are also investigating its potential as a building block for small-molecule inhibitors, which are crucial in targeting specific enzymes or receptors in therapeutic applications.
From an industrial perspective, the demand for high-purity chemical intermediates like 5-(trifluoromethyl)furan-2-carboximidamide is on the rise. Companies specializing in custom synthesis and contract research organizations (CROs) are increasingly incorporating this compound into their portfolios. Its versatility and compatibility with various reaction conditions make it a preferred choice for multi-step synthetic routes.
Another area of interest is the compound's potential role in agrochemical innovation. The furan ring and trifluoromethyl group are structural motifs often found in pesticides and herbicides. As the agricultural sector seeks more efficient and environmentally friendly solutions, 5-(trifluoromethyl)furan-2-carboximidamide could play a pivotal role in the development of next-generation crop protection agents.
In summary, 5-(trifluoromethyl)furan-2-carboximidamide (CAS No. 1509629-46-2) is a compound with broad applicability across multiple scientific disciplines. Its unique structural attributes and reactivity profile make it a valuable asset in both academic and industrial settings. As research continues to uncover new possibilities, this molecule is poised to remain at the forefront of chemical innovation.
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